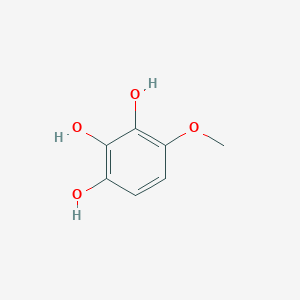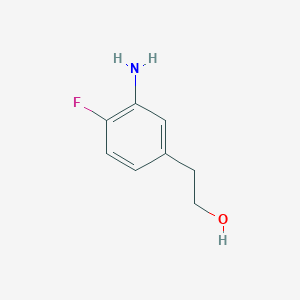
2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, nitro, and trifluoroethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the nitration of 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes chlorination, nitration, and etherification steps, each requiring specific reagents and conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include 2-azido-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine or 2-thio-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine.
Reduction: The major product is 2-chloro-3-amino-5-(2,2,2-trifluoroethoxy)pyridine.
Applications De Recherche Scientifique
2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Uniqueness
2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. The combination of chlorine, nitro, and trifluoroethoxy substituents provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H4ClF3N2O3 |
|---|---|
Poids moléculaire |
256.56 g/mol |
Nom IUPAC |
2-chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O3/c8-6-5(13(14)15)1-4(2-12-6)16-3-7(9,10)11/h1-2H,3H2 |
Clé InChI |
DGPDZOBYWFCVOO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)
![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)





![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)



